Allyl-(6-trifluoromethyl-pyridin-2-yl)-amine
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Overview
Description
Allyl-(6-trifluoromethyl-pyridin-2-yl)-amine is a compound that features an allyl group attached to a pyridine ring substituted with a trifluoromethyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Allyl-(6-trifluoromethyl-pyridin-2-yl)-amine typically involves the reaction of 6-trifluoromethyl-pyridin-2-ylamine with allyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
Allyl-(6-trifluoromethyl-pyridin-2-yl)-amine can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The pyridine ring can be reduced to form a piperidine derivative.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or potassium permanganate for aldehyde formation.
Reduction: Hydrogen gas with a palladium on carbon (Pd/C) catalyst for hydrogenation.
Substitution: Alkyl halides or acyl chlorides in the presence of a base for nucleophilic substitution.
Major Products
Oxidation: Formation of allyl epoxide or allyl aldehyde.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
Allyl-(6-trifluoromethyl-pyridin-2-yl)-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of Allyl-(6-trifluoromethyl-pyridin-2-yl)-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, potentially improving its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
6-Trifluoromethyl-pyridin-2-ylamine: Lacks the allyl group, which may affect its reactivity and applications.
Allyl-pyridin-2-ylamine: Lacks the trifluoromethyl group, which may influence its chemical properties and biological activity.
Uniqueness
Allyl-(6-trifluoromethyl-pyridin-2-yl)-amine is unique due to the presence of both the allyl and trifluoromethyl groups. The allyl group provides a site for further chemical modifications, while the trifluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable scaffold in drug discovery and materials science.
Properties
CAS No. |
944580-75-0 |
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Molecular Formula |
C9H9F3N2 |
Molecular Weight |
202.18 g/mol |
IUPAC Name |
N-prop-2-enyl-6-(trifluoromethyl)pyridin-2-amine |
InChI |
InChI=1S/C9H9F3N2/c1-2-6-13-8-5-3-4-7(14-8)9(10,11)12/h2-5H,1,6H2,(H,13,14) |
InChI Key |
IFXRFUMNSMOLRR-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC1=CC=CC(=N1)C(F)(F)F |
Origin of Product |
United States |
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